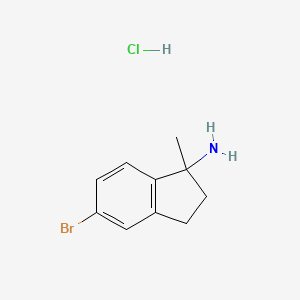

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

描述

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an amine group at the 1st position of the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps:

Bromination: The starting material, 1-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative to introduce the amine group at the 1st position.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

科学研究应用

Scientific Research Applications

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has been investigated for various applications across multiple fields:

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, facilitating various chemical reactions such as:

- Bromination : Introducing bromine into organic compounds.

- Amination : Adding amine groups to different substrates.

Biochemistry

The compound has been studied for its interactions with biological systems:

- Monoamine Oxidase (MAO) Inhibition : It inhibits MAO activity, which is crucial for neurotransmitter metabolism (e.g., serotonin, dopamine). This inhibition can potentially influence mood and behavior by increasing neurotransmitter levels in the brain.

Pharmacology

Research indicates potential therapeutic applications:

- Antimicrobial Properties : Investigated for its ability to combat bacterial infections.

- Anticancer Activity : Preliminary studies suggest it may have effects on cancer cell proliferation and survival.

Industrial Applications

The compound is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis, particularly in developing drugs targeting neurological conditions.

Biological Pathways

The pathways influenced by this compound may involve:

- Inhibition of enzyme activity.

- Alteration of receptor binding dynamics.

These interactions can lead to significant changes in cellular processes such as gene expression and metabolism.

Case Study 1: MAO Inhibition

A study demonstrated that this compound effectively inhibited MAO, leading to increased levels of serotonin and dopamine in neuronal cultures. This suggests potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further drug development.

作用机制

The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

相似化合物的比较

Similar Compounds

5-Bromo-1-indanone: A related compound with a similar indene structure but differing in functional groups.

1-Methyl-2,3-dihydro-1H-indene: The parent compound without the bromine and amine groups.

5-Bromo-2,3-dihydro-1H-inden-1-amine: A similar compound lacking the methyl group.

Uniqueness

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, methyl group, and amine group in the indene ring system makes it a versatile compound for various applications in research and industry.

生物活性

Overview

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an indene derivative notable for its biological activity, particularly in pharmacological applications. This compound exhibits significant interactions with various enzymes and cellular pathways, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure : The molecular formula is with a CAS number of 1447606-72-5. The compound features a bromine atom at the 5th position and a methyl group at the 1st position of the indene ring system, with the hydrochloride form enhancing its solubility in water .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO activity, which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, potentially influencing mood and behavior.

- G-Protein Coupled Receptors (GPCRs) : It modulates GPCR activity, affecting various cell signaling pathways. This interaction can alter gene expression and cellular metabolism, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM for different types of cancer cells. Its mechanism involves targeting molecular pathways associated with cancer progression, including those that regulate angiogenesis and cell signaling .

Research Findings and Case Studies

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Bromination : Starting from 1-methyl-2,3-dihydroindene using bromine or N-bromosuccinimide (NBS).

- Amination : The brominated intermediate undergoes amination with ammonia or an amine derivative.

- Hydrochloride Formation : Conversion of the free amine to its hydrochloride salt using hydrochloric acid .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride with high purity?

- Methodological Answer : Synthesis optimization requires careful selection of bromination and amination reagents, coupled with purification techniques like recrystallization or column chromatography. For example, intermediates such as 5-Bromo-2,3-dihydro-1H-inden-1-one oxime (CAS 185122-63-8) are critical precursors, and reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side products . Purity validation via HPLC (≥95%) is essential, as highlighted in similar indene derivatives .

Q. How can structural confirmation of this compound be achieved experimentally?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Cross-reference spectral data with analogs like 1-Amino-6-methoxy-2,3-dihydro-1H-indene Hydrochloride (CAS 103028-80-4), where canonical SMILES and InChIKey provide structural benchmarks . For brominated indenes, ¹H NMR typically shows distinct aromatic proton splitting patterns near δ 7.2–7.8 ppm .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. While specific stability data for this compound is limited, similar brominated amines (e.g., 5-CHLORO-1H-INDOL-6-AMINE) show sensitivity to moisture and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as bromine substitution or amine group interactions. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to predict optimal reaction conditions, reducing trial-and-error experimentation . Virtual simulations of indene derivatives’ transition states (e.g., using Gaussian or ORCA software) can guide mechanistic studies .

Q. What experimental design strategies resolve contradictions in kinetic data for brominated indene derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., catalyst loading, solvent polarity). Statistical tools like ANOVA identify significant factors, as demonstrated in TiO₂ photocatalysis studies . Cross-validate results using orthogonal techniques (e.g., kinetic isotope effects vs. computational modeling) to address discrepancies .

Q. How does steric hindrance from the methyl group influence regioselectivity in downstream functionalization?

- Methodological Answer : Steric maps derived from X-ray crystallography or molecular dynamics simulations quantify spatial constraints. For example, in 5-methyl-2,3-dihydro-1H-indene (CAS 874-35-1), the methyl group directs electrophilic substitution to the less hindered C4 position . Experimental validation via competitive reactions with/without methyl substitution is critical .

Q. What scalable purification methods are suitable for industrial-grade research applications?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or continuous-flow crystallization can enhance yield and purity. These align with CRDC subclass RDF2050104, which focuses on advanced separation techniques for chemical engineering . Pilot-scale trials should prioritize solvent recovery and waste minimization .

Q. How can this compound’s pharmacological potential be evaluated without commercial bias?

- Methodological Answer : Use target-based assays (e.g., enzyme inhibition) coupled with cytotoxicity screens (e.g., MTT assays on HEK293 cells). Reference indole derivatives (e.g., Bisindolylmaleimide V) as structural analogs for kinase inhibition studies, ensuring mechanistic relevance . Avoid overreliance on vendor-provided bioactivity data; prioritize peer-reviewed studies .

属性

IUPAC Name |

5-bromo-1-methyl-2,3-dihydroinden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(12)5-4-7-6-8(11)2-3-9(7)10;/h2-3,6H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSMMKLZYCDDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。